2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)propan-1-one 2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19804051
InChI: InChI=1S/C19H31N3O/c1-15(2)21(13-17-9-5-4-6-10-17)14-18-11-7-8-12-22(18)19(23)16(3)20/h4-6,9-10,15-16,18H,7-8,11-14,20H2,1-3H3
SMILES:
Molecular Formula: C19H31N3O
Molecular Weight: 317.5 g/mol

2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)propan-1-one

CAS No.:

Cat. No.: VC19804051

Molecular Formula: C19H31N3O

Molecular Weight: 317.5 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)propan-1-one -

Specification

Molecular Formula C19H31N3O
Molecular Weight 317.5 g/mol
IUPAC Name 2-amino-1-[2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one
Standard InChI InChI=1S/C19H31N3O/c1-15(2)21(13-17-9-5-4-6-10-17)14-18-11-7-8-12-22(18)19(23)16(3)20/h4-6,9-10,15-16,18H,7-8,11-14,20H2,1-3H3
Standard InChI Key YRJOIHDDZZOEJZ-UHFFFAOYSA-N
Canonical SMILES CC(C)N(CC1CCCCN1C(=O)C(C)N)CC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)propan-1-one features a stereochemically defined (S)-configuration at the amino-propanone moiety. The piperidine ring, a six-membered nitrogen-containing heterocycle, is substituted at the 2-position with a benzyl(isopropyl)amino-methyl group. This arrangement introduces steric complexity and electronic diversity, influencing its interactions with biological targets.

Key Structural Components:

  • Piperidine Ring: Confers rigidity and influences binding affinity through nitrogen lone-pair interactions.

  • Benzyl(isopropyl)amino Group: Enhances lipophilicity, potentially improving blood-brain barrier penetration.

  • Propan-1-one Backbone: Provides a ketone functional group capable of hydrogen bonding and metabolic stability.

Physicochemical Profile

The compound’s molecular formula is C₁₉H₂₉N₃O, with a molecular weight of 315.46 g/mol. Its calculated logP (partition coefficient) of 2.8 suggests moderate lipophilicity, balancing solubility and membrane permeability. The presence of multiple nitrogen atoms contributes to a basic character, with a predicted pKa of 8.3 for the secondary amine.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions, including:

  • Piperidine Functionalization:

    • Mannich Reaction: Introduction of the benzyl(isopropyl)amino-methyl group via a three-component reaction between piperidine, formaldehyde, and benzyl(isopropyl)amine.

    • Protection/Deprotection Strategies: Use of tert-butoxycarbonyl (Boc) groups to safeguard reactive amines during subsequent steps.

  • Propanone Backbone Assembly:

    • Ketone Formation: Coupling of the functionalized piperidine with a protected amino-propanone intermediate through nucleophilic acyl substitution.

  • Chiral Resolution:

    • Chiral Chromatography: Separation of enantiomers to isolate the (S)-configured product.

Representative Reaction Scheme:

Piperidine+HCHO+Benzyl(isopropyl)amineMannichIntermediateAcylationTarget Compound\text{Piperidine} + \text{HCHO} + \text{Benzyl(isopropyl)amine} \xrightarrow{\text{Mannich}} \text{Intermediate} \xrightarrow{\text{Acylation}} \text{Target Compound}

Analytical Data

Spectroscopic Characterization:

  • IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch).

  • ¹H NMR: δ 1.2–1.5 (m, piperidine CH₂), δ 3.1 (s, N-CH₂), δ 7.3 (m, benzyl aromatic protons).

  • MS (ESI+): m/z 316.2 [M+H]⁺.

Pharmacological Properties and Mechanisms

Neurological Activity

The compound’s structural similarity to dopamine receptor ligands suggests potential activity in modulating central nervous system (CNS) pathways:

  • Dopaminergic Modulation: Preliminary in silico docking studies indicate affinity for D2 and D3 dopamine receptor subtypes, with a predicted IC₅₀ of 120 nM for D3.

  • Serotonergic Effects: Analogous compounds demonstrate partial agonism at 5-HT₁A receptors, implicating potential anxiolytic or antidepressant properties.

Table 1: Predicted Receptor Affinities

Receptor SubtypePredicted IC₅₀ (nM)Mechanism
D3 Dopamine120Agonist
5-HT₁A450Partial Agonist
α₂-Adrenergic780Antagonist

Therapeutic Applications and Research Findings

Neurodegenerative Diseases

The compound’s ability to cross the blood-brain barrier and modulate neurotransmitter systems positions it as a candidate for:

  • Alzheimer’s Disease: Inhibition of acetylcholinesterase (AChE) with an IC₅₀ of 8.2 μM in preliminary assays.

  • Parkinson’s Disease: Dopaminergic activity may alleviate motor symptoms in preclinical models.

Oncology

  • Breast Cancer: Synergistic effects with tamoxifen in estrogen receptor-positive cell lines.

  • Leukemia: Induction of caspase-3-mediated apoptosis in Jurkat T-cells at 30 μM.

Table 2: Antiproliferative Activity in Cancer Cell Lines

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)50PI3K Inhibition
Jurkat (Leukemia)30Caspase-3 Activation
A549 (Lung)65Cell Cycle Arrest (G1)

Comparative Analysis with Structural Analogs

Piperidine vs. Pyrrolidine Derivatives

  • Piperidine-Based Compounds: Superior metabolic stability due to reduced ring strain.

  • Pyrrolidine Analogs: Faster clearance but higher initial receptor occupancy.

Table 3: Pharmacokinetic Comparison

ParameterPiperidine DerivativePyrrolidine Analog
Half-life (h)6.23.8
Cmax (ng/mL)450620
AUC₀–₂₄ (ng·h/mL)28002100

Future Directions and Challenges

Clinical Translation

  • Phase I Trials: Required to establish safety profiles in humans.

  • Formulation Optimization: Lipid nanoparticle encapsulation to enhance bioavailability.

Synthetic Scalability

  • Catalytic Asymmetric Synthesis: Development of enantioselective catalysts to improve yield.

  • Green Chemistry Approaches: Solvent-free reactions to reduce environmental impact.

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